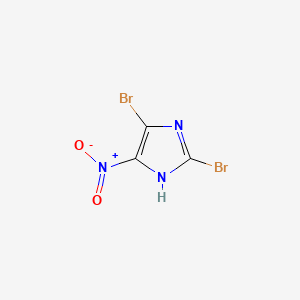

2,5-dibromo-4-nitro-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEMTDYSQTXJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210529 | |

| Record name | Imidazole, 2,4-dibromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-30-9 | |

| Record name | Imidazole, 2,4-dibromo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6154-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dibromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-4-nitro-1H-imidazole (CAS: 6154-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-nitro-1H-imidazole, identified by the CAS number 6154-30-9, is a halogenated nitroimidazole derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2] Its utility is particularly significant in the preparation of novel therapeutic agents, including the bactericidal drug Delamanid.[1][2] The strategic placement of two bromine atoms and a nitro group on the imidazole ring imparts unique reactivity, making it a versatile building block for medicinal chemists.[3] This guide provides a comprehensive overview of its core physicochemical properties, standardized experimental methodologies for their determination, and an illustrative representation of the general mechanism of action for nitroimidazole compounds.

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound. These values have been compiled from various chemical data sources.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃HBr₂N₃O₂ | [1][4] |

| Molecular Weight | 270.87 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [1][5] |

| Density | 2.575 g/cm³ | [4][6][7][8] |

| Melting Point | >270 °C | [4][6][8] |

| Boiling Point | 396 °C (at 760 mmHg) | [1][4][6][8] |

| Flash Point | 193 °C | [1][4][6] |

| Vapor Pressure | 1.79 x 10⁻⁶ mmHg at 25°C | [4][6][8] |

| Refractive Index | 1.701 | [4][6] |

Table 2: Acid-Base and Solubility Properties

| Property | Value | Notes |

| pKa | 2.93 ± 0.10 | Predicted value.[1][4][6][8] |

| Solubility | N/A | Specific quantitative data is not readily available. |

Experimental Protocols

While specific experimental details for the determination of the physicochemical properties of this compound are not extensively published, the following are detailed methodologies based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These protocols represent the standard for generating reliable and comparable data.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[9] For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range.

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

-

Capillary tube melting point apparatus (e.g., Thiele tube with a liquid bath or an automated metal block instrument).

-

Calibrated thermometer or temperature sensor.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Heating: The capillary tube is placed in the heating block or bath of the melting point apparatus. The temperature is raised rapidly to about 10-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of melting. The temperature at which the last solid particle disappears is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting range. Given the reported value of >270 °C, a high-temperature apparatus would be necessary.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][10]

Principle: For high-melting solids like this compound, direct measurement of the boiling point at atmospheric pressure can be challenging due to potential decomposition. However, methods like differential scanning calorimetry (DSC) or ebulliometry can be employed. The dynamic method, which also allows for vapor pressure determination, is described here.[5][11]

Apparatus:

-

Heating bath with a suitable liquid medium.

-

Boiling flask with a side arm connected to a pressure regulation system.

-

Calibrated temperature measuring device.

-

Pressure measuring device (manometer).

Procedure:

-

Sample Introduction: The substance is placed in the boiling flask.

-

Pressure Adjustment: The pressure inside the apparatus is reduced to a desired value.

-

Heating and Observation: The sample is heated and stirred. The temperature is recorded when boiling becomes constant at the set pressure.

-

Multiple Determinations: This process is repeated at various pressures to obtain a vapor pressure curve.

-

Extrapolation: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

Density of Solids (OECD Guideline 109)

Density is the mass of a substance per unit volume.[4][12]

Principle: The gas pycnometer method is a common and accurate technique for determining the density of a solid powder. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) when the sample is introduced.

Apparatus:

-

Gas pycnometer.

-

Analytical balance.

Procedure:

-

Calibration: The volume of the empty sample cell is determined by the instrument.

-

Sample Weighing: A known mass of this compound is accurately weighed and placed in the sample cell.

-

Measurement: The sample cell is placed in the pycnometer. The instrument is filled with a known volume of an inert gas at a specific pressure. A valve is then opened, allowing the gas to expand into the sample cell.

-

Volume Calculation: The new pressure is measured, and from the pressure difference, the volume occupied by the solid sample is calculated using the gas laws.

-

Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13][14]

Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L.[13][14] A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.

Apparatus:

-

Flask with a stirrer.

-

Constant temperature bath.

-

Centrifuge or filtration system.

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is stirred in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.

-

Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

Mechanism of Action and Signaling Pathway

As an intermediate for nitroimidazole-based drugs, the biological activity of its derivatives is of significant interest. Nitroimidazoles are a class of prodrugs that are activated under hypoxic conditions, making them effective against anaerobic bacteria and in targeting hypoxic tumor cells.[][16]

The general mechanism of action involves the reduction of the nitro group. In an anaerobic environment, the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[][17] These reactive species can then interact with and damage critical cellular macromolecules, such as DNA, leading to strand breakage and cell death.[][16][18]

Below is a generalized diagram illustrating this activation pathway.

Conclusion

This compound (CAS 6154-30-9) is a key chemical intermediate with well-defined physicochemical properties that are critical for its application in organic synthesis, particularly in the development of pharmaceuticals. Understanding these properties, through standardized experimental protocols such as the OECD guidelines, is essential for its effective and safe handling and for the rational design of new drug candidates. The underlying mechanism of action of the broader nitroimidazole class highlights the potential for developing targeted therapies for diseases involving anaerobic microorganisms or hypoxic environments.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 6154-30-9 [chemicalbook.com]

- 3. This compound | 6154-30-9 | Benchchem [benchchem.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 6. acri.gov.tw [acri.gov.tw]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. This compound|6154-30-9|lookchem [lookchem.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

- 16. lecturio.com [lecturio.com]

- 17. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

2,5-dibromo-4-nitro-1H-imidazole molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in the development of pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its molecular structure consists of a five-membered imidazole ring substituted with two bromine atoms at positions 2 and 5, and a nitro group at position 4.

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 270.87 g/mol [2][3] |

| Melting Point | >270 °C[7] |

| Boiling Point | 396 °C[7] |

| Density | 2.575 g/cm³[7] |

| Flash Point | 193 °C[7] |

| Vapor Pressure | 1.79E-06 mmHg at 25°C[7] |

| pKa | 2.93 ± 0.10 (Predicted)[8] |

| Refractive Index | 1.701[7] |

| Infrared Spectrum (KBr) | Characteristic absorption peaks at 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, 667 cm⁻¹[2] |

Note: While single-crystal X-ray diffraction is the definitive method for determining precise bond lengths and angles, such data for this compound was not found in the surveyed literature.

Experimental Protocol: Synthesis

The primary synthetic route to this compound involves the regioselective dibromination of 4-nitroimidazole[4]. The electron-withdrawing nature of the nitro group at the 4-position directs the electrophilic substitution of bromine to the 2 and 5 positions of the imidazole ring[4].

Materials and Reagents

-

4-nitroimidazole

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

Synthesis Procedure

A general and scalable procedure for the synthesis of this compound is as follows[2][7]:

-

Reaction Setup: In a suitable reactor equipped with mechanical stirring, a reflux condenser, and an exhaust gas trap, 4-nitroimidazole, distilled water, and sodium bicarbonate are combined.

-

Bromination: The mixture is stirred vigorously while bromine is added dropwise, maintaining the temperature at approximately 25 °C. Vigorous foaming may be observed due to the evolution of CO₂.

-

Reaction Progression: After the complete addition of bromine, the reaction mixture is stirred at room temperature for several hours.

-

Heating: The temperature is then raised to 50-55 °C and the mixture is stirred for an additional period to ensure the reaction goes to completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. In some procedures, the mixture is cooled in an ice bath, and concentrated hydrochloric acid is added. The resulting crystalline product is collected by filtration.

-

Purification: The collected crystals are washed thoroughly with water to remove any unreacted starting materials and salts.

-

Drying: The purified product is then dried under vacuum or in an oven at a controlled temperature (e.g., 50 °C) to yield this compound as a light yellow crystalline solid.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | 6154-30-9 [sigmaaldrich.com]

- 2. This compound | 6154-30-9 [chemicalbook.com]

- 3. Cas 6154-30-9,this compound | lookchem [lookchem.com]

- 4. This compound | 6154-30-9 | Benchchem [benchchem.com]

- 5. 6154-30-9|this compound|BLD Pharm [bldpharm.com]

- 6. 6154-30-9|this compound| Ambeed [ambeed.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2,5-Dibromo-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2,5-dibromo-4-nitro-1H-imidazole, a key heterocyclic building block in medicinal chemistry. The document focuses on the synthesis of this intermediate and the distinct reactivity profiles of its substituents, particularly the nitro group and the bromine atoms. Key reaction pathways, including nucleophilic substitution and nitro group reduction, are discussed in detail. This guide aims to serve as a valuable resource for researchers and professionals involved in the synthesis and development of novel imidazole-based therapeutic agents by providing detailed experimental protocols, summarized quantitative data, and visual representations of chemical pathways.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Nitroimidazoles, in particular, have garnered significant attention for their therapeutic potential, especially as antimicrobial and antitubercular agents.[1] this compound is a crucial intermediate in the synthesis of several advanced nitroimidazole drugs, including Delamanid and Pretomanid, which are used in the treatment of multidrug-resistant tuberculosis.[2][3]

The synthetic utility of this compound stems from the presence of multiple reactive sites: two bromine atoms at positions 2 and 5, and a nitro group at position 4. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazole ring, deactivating it towards electrophilic attack and activating the bromine atoms for nucleophilic substitution.[1] This guide will delve into the synthesis of this important intermediate and explore the reactivity of its key functional groups, with a special emphasis on the transformations of the nitro group.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the direct bromination of 4-nitroimidazole.[1] The electron-withdrawing nitro group at the C4 position directs the electrophilic substitution of bromine to the C2 and C5 positions.[1]

Logical Workflow for Synthesis

References

Electrophilic Substitution on the Imidazole Ring of 4-Nitroimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 4-nitroimidazole ring, a crucial scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the imidazole ring, primarily directing electrophilic attack to specific positions and generally requiring forcing conditions. This document details key electrophilic substitution reactions, including nitration and halogenation, providing experimental protocols and quantitative data to support further research and development.

Reactivity of the 4-Nitroimidazole Ring

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. In 4-nitroimidazole, the potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. The protonated form of the imidazole ring, prevalent in acidic media, is even more deactivated. Electrophilic attack is most likely to occur at the C5 position, which is the most electron-rich carbon. The C2 position is generally less reactive towards electrophiles.

Below is a diagram illustrating the general mechanism of electrophilic substitution on the 4-nitroimidazole ring.

Caption: General mechanism of electrophilic substitution on 4-nitroimidazole.

Nitration

Further nitration of 4-nitroimidazole can lead to the formation of dinitroimidazoles, which are of interest as energetic materials and synthetic intermediates. The position of the second nitro group depends on the reaction conditions.

2.1. Synthesis of 1,4-Dinitroimidazole

N-nitration at the N1 position is a common reaction under certain conditions.

| Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,4-Dinitroimidazole | 100% Nitric acid, Acetic anhydride | Acetic acid | 25 | 48 h | Not specified | [1] |

| 1,4-Dinitroimidazole | Nitric acid - Acetic anhydride mixture | Acetic acid | Not specified | Not specified | up to 95% | [2] |

Experimental Protocol: Synthesis of 1,4-Dinitroimidazole [1]

-

Charge a 2 L reactor with 430 mL of acetic acid and 188 g of 4-nitroimidazole and stir the mixture.

-

Slowly add 137 mL of 100% nitric acid dropwise to the mixture, maintaining the reaction temperature at 35°C.

-

Add 318 mL of anhydrous acetic acid dropwise over 1 hour at 25°C.

-

Stir the reaction mixture at 25°C for 2 days.

-

Pour the resultant mixture into 3 kg of ice to precipitate the 1,4-dinitroimidazole as a white solid.

-

The product can be further purified by extraction with methylene chloride.

2.2. Synthesis of 4,5-Dinitroimidazole

C-nitration at the C5 position typically requires more forcing conditions.

| Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4,5-Dinitroimidazole | Fuming nitric acid, Fuming sulfuric acid | - | 115 | 2 h | 83.3% | [3] |

| 4,5-Dinitroimidazole | N2O5/fuming nitric acid, Superacid catalyst | - | 110-130 | Not specified | 66-85% | [3] |

| 4,5-Dinitroimidazole | Nitric acid (98%), Sulfuric acid (20%) | - | 90-95 | 5-5.5 h | 89.4% | [4] |

Experimental Protocol: Synthesis of 4,5-Dinitroimidazole [4]

-

Prepare the disulfuric imidazole salt by neutralizing imidazole with concentrated sulfuric acid.

-

Nitrate the salt with a mixture of sulfuric acid (20%) and nitric acid (98%) under a nitrogen atmosphere.

-

React the resulting mixture with 98% nitric acid at 90-95°C for 5-5.5 hours. The optimal molar ratio of nitric acid to imidazole is 1.6:1.

Halogenation

Halogenation of 4-nitroimidazole is a key reaction for the synthesis of precursors for various biologically active molecules. Bromination and iodination are the most commonly reported halogenation reactions.

3.1. Bromination

Bromination of 4-nitroimidazole can lead to mono- or di-substituted products depending on the reaction conditions. The synthesis of 2-bromo-4-nitroimidazole often proceeds through a dibromination-selective debromination sequence.

| Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Dibromo-4-nitroimidazole | Bromine, Sodium bicarbonate | Water | 25 | Not specified | Not specified | [5] |

| 2-Bromo-4-nitroimidazole | 2,5-Dibromo-4-nitroimidazole, Potassium iodide, Sodium sulfite | Acetic acid | 120 | 16 h | 64% | [6] |

| 2-Bromo-4-nitroimidazole | 2-Bromo-5-iodo-4-nitroimidazole, Diethyl phosphite | Ethanol | Reflux | 6 h | Not specified | [5] |

Experimental Workflow: Synthesis of 2-Bromo-4-nitroimidazole

Caption: A typical two-step synthesis of 2-bromo-4-nitroimidazole.

Experimental Protocol: Synthesis of 2,5-Dibromo-4-nitroimidazole [5]

-

In a 20 L reaction kettle equipped with mechanical stirring, a reflux condenser, and a tail gas receiving device, add 4-nitroimidazole (1500 g), distilled water (13 L), and sodium bicarbonate (2458 g).

-

Stir the mixture and add bromine (1565 mL) dropwise, controlling the temperature at 25°C.

-

After the dropwise addition, raise the temperature to 50-55°C and continue stirring until the reaction is complete.

-

Stop heating, cool the mixture to 5°C, and filter.

-

Wash the obtained solid twice with distilled water and dry in a vacuum to obtain 2,5-dibromo-4-nitroimidazole.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroimidazole from 2,5-Dibromo-4-nitroimidazole [6]

-

Employ a selective debromination strategy using potassium iodide (KI) and sodium sulfite (Na2SO3) in acetic acid.

-

Conduct the reaction at 120°C for 16 hours. This reductive deiodination selectively removes the bromine atom at the 5-position.

Alkylation

N-alkylation of 4-nitroimidazole is a common reaction, leading to the formation of 1-alkyl-4-nitroimidazole derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions.

| Product | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Alkyl-4-nitroimidazoles | Various alkylating agents | K2CO3 | Acetonitrile | 60 | 1-3 | 66-85 | [7] |

| 1-Alkyl-4-nitroimidazoles | Various alkylating agents | KOH or K2CO3 | DMSO or DMF | Room Temp | Not specified | Low | [7] |

Experimental Protocol: General Procedure for N-alkylation of 4-Nitroimidazole [7]

-

To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (8.7 mmol).

-

After stirring for 15 minutes, add the alkylating agent (15.74 mmol) dropwise.

-

Monitor the reaction by TLC until the disappearance of the starting material.

-

Evaporate the resulting mixture.

-

Dissolve the crude product in ethyl acetate (50 mL), wash with water and brine, and dry over magnesium sulfate.

-

Evaporate the solvent in vacuo and purify the residue by column chromatography (EtOAc/hexane 9/1).

Sulfonation and Friedel-Crafts Reactions

Direct sulfonation and Friedel-Crafts (alkylation and acylation) reactions on the carbon atoms of the 4-nitroimidazole ring are not well-documented in the scientific literature. The strong deactivating effect of the nitro group makes the imidazole ring highly electron-deficient and thus unreactive towards these electrophilic substitution reactions, which typically require electron-rich aromatic substrates.

The general limitations of Friedel-Crafts reactions on strongly deactivated aromatic rings, such as nitrobenzene, are well established. The Lewis acid catalyst used in these reactions can complex with the nitro group, further deactivating the ring. It is therefore anticipated that 4-nitroimidazole would exhibit very low to no reactivity under standard sulfonation and Friedel-Crafts conditions. Researchers seeking to introduce sulfonyl or acyl/alkyl groups onto the 4-nitroimidazole core may need to explore alternative synthetic strategies, such as nucleophilic aromatic substitution on a pre-functionalized halo-nitroimidazole or building the substituted imidazole ring from acyclic precursors.

Conclusion

The electrophilic substitution on the 4-nitroimidazole ring is a challenging but important area of synthetic chemistry. While nitration and halogenation reactions are well-established and provide routes to a variety of useful derivatives, other classical electrophilic aromatic substitutions like sulfonation and Friedel-Crafts reactions are generally not feasible due to the strong deactivating nature of the nitro group. This guide provides a summary of the key successful reactions, along with detailed experimental protocols and quantitative data, to aid researchers in the design and execution of synthetic routes involving 4-nitroimidazole. Future work in this area may focus on the development of novel catalytic systems to overcome the inherent low reactivity of this important heterocyclic scaffold.

References

- 1. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dibromo-4-nitro-1H-imidazole: A Core Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-dibromo-4-nitro-1H-imidazole, a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural and electronic properties make it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. This guide details its synthesis, chemical reactivity, and significant applications, supported by experimental protocols and quantitative data.

Introduction

This compound is a halogenated and nitrated imidazole derivative characterized by the molecular formula C₃HBr₂N₃O₂.[1][2] The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the imidazole ring imparts unique reactivity, making it a highly valuable precursor in organic synthesis.[1] The bromine atoms at positions 2 and 5 serve as versatile reactive handles for nucleophilic substitution and cross-coupling reactions, while the nitro group can be further transformed, for instance, by reduction to an amino group.[3] This trifunctional scaffold allows for a multitude of synthetic modifications, establishing its importance as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][4] Notably, it is a key precursor in the synthesis of advanced nitroimidazole-based drugs, including the anti-tuberculosis agent Delamanid.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 6154-30-9 | |

| Molecular Formula | C₃HBr₂N₃O₂ | [1][2] |

| Molecular Weight | 270.87 g/mol | [1] |

| Melting Point | >270 °C | [1] |

| Appearance | Light yellow crystalline solid | [2][4] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis of this compound

The primary and most direct route to this compound is through the electrophilic bromination of 4-nitroimidazole.[3] The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack but directs the incoming bromine atoms to the C2 and C5 positions.[3]

This protocol is adapted from established laboratory procedures.[4][5]

-

Reaction Setup: In a suitable reactor, a mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is prepared and subjected to vigorous stirring.[4][5]

-

Bromination: Bromine (106 ml, 2.07 mol) is added dropwise to the mixture over 6 hours at room temperature (23-25°C). Vigorous foaming is typically observed during this addition.[4][5]

-

Heating: The reaction mixture is then heated to 50-55°C and stirred for an additional 4 hours.[4][5]

-

Workup: After heating, the mixture is cooled in an ice bath to below 10°C. Water (400 ml) and concentrated hydrochloric acid (80 ml) are added sequentially, and stirring is continued for 1 hour.[4]

-

Isolation: The resulting crystals are collected by filtration. The solid is washed first with water (400 ml) on the filter, followed by two dispersion washes with water (800 ml each).[4]

-

Drying: The product is air-dried at 50°C for 16 hours to yield a light yellow crystalline solid.[4]

| Reactant/Product | Amount | Moles | Yield |

| 4-nitroimidazole | 100 g | 884 mmol | - |

| Sodium Bicarbonate | 164 g | 1.94 mol | - |

| Bromine | 106 ml | 2.07 mol | - |

| Product | 213 g | 786 mmol | 88.9% [4] |

Role as a Synthetic Intermediate

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

One of the most critical applications of this compound is its role as a precursor to 2-bromo-4-nitroimidazole. This monobrominated intermediate is a cornerstone for the synthesis of advanced nitroimidazole drugs for tuberculosis and visceral leishmaniasis.[3][6] The transformation is achieved through a selective debromination at the C5 position.

This protocol is based on a kilogram-scale synthesis method.[6]

-

Reaction Setup: this compound (1.85 kg, 6.3 mol) is dissolved in DMF (3.7 L) under a nitrogen atmosphere.

-

Debromination: Sodium iodide (2.149 kg, 13.2 mol) is added to the suspension.

-

Heating: The mixture is stirred and heated to 120°C (oil bath) until the reaction is complete.

-

Workup and Isolation: The reaction is cooled, and the product is isolated through standard aqueous workup and crystallization procedures to yield 2-bromo-4-nitroimidazole.

| Reactant/Product | Amount | Moles | Equivalents |

| This compound | 1.85 kg | 6.3 mol | 1.0 |

| Sodium Iodide | 2.149 kg | 13.2 mol | 2.1 |

| Product (2-bromo-4-nitroimidazole) | - | - | High Yield |

The imidazole nitrogen can be readily alkylated or protected. For instance, reacting the sodium salt of 2,5-dibromo-4-nitroimidazole with reagents like chloromethylmethyl ether yields N-protected intermediates.[7] These N-substituted derivatives can then undergo regioselective cross-coupling reactions. A one-pot, microwave-assisted bis-Suzuki-Miyaura or a sequential Suzuki-Miyaura/Sonogashira reaction on N-methylated 2,4-dibromo-5-nitroimidazole has been developed to synthesize a wide range of 2,4-disubstituted 5-nitroimidazoles with potential antibacterial and antiparasitic activities.[6][8]

The bromine atoms, particularly the one at the C2 position, are susceptible to displacement by various nucleophiles such as amines and thiols.[3] This allows for the introduction of diverse functional groups, further expanding the library of accessible molecules from this intermediate.

Conclusion

This compound is a strategically important and versatile synthetic intermediate. Its straightforward, high-yield synthesis and the distinct reactivity of its three functional sites—two bromine atoms and a nitro group—provide multiple avenues for molecular elaboration. Its established role in the synthesis of 2-bromo-4-nitroimidazole solidifies its importance in the drug development pipeline, particularly for creating novel anti-infective agents. The methodologies outlined in this guide demonstrate its robustness as a core building block for accessing a wide array of complex, functionalized nitroimidazole derivatives for medicinal, agrochemical, and material science applications.

References

- 1. Cas 6154-30-9,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 6154-30-9 | Benchchem [benchchem.com]

- 4. This compound | 6154-30-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,5-dibromo-4-nitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 2,5-dibromo-4-nitro-1H-imidazole (CAS No: 6154-30-9), a key intermediate in the synthesis of pharmaceutical compounds. This document outlines its infrared spectroscopic signature, discusses the role of nuclear magnetic resonance in its structural elucidation, and provides a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are primarily confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. While detailed NMR spectral data is not extensively published, the characteristic IR absorption bands have been well-documented.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits several characteristic absorption peaks that correspond to its key functional groups. The data presented below is compiled from analyses using the KBr press method.

| Wavenumber (cm⁻¹) | Assignment |

| 3074 | N-H stretching vibration of the imidazole ring |

| 1548 | Asymmetric NO₂ stretching |

| 1468 | C=N stretching |

| 1392, 1361, 1345 | Symmetric NO₂ stretching |

| 1310 - 1066 | Ring vibrations |

| 975, 830 | C-H bending |

| 667 | C-Br stretching |

Table 1: Summary of characteristic infrared absorption peaks for this compound. Data sourced from KBr press method analysis.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for confirming the precise regiochemistry of this compound.[3] It verifies that the bromine atoms are located at the C2 and C5 positions and the nitro group is at the C4 position, resolving potential ambiguities from the synthesis.[3]

However, the interpretation of NMR spectra for this compound can be complicated by the phenomenon of tautomerism, where the hydrogen atom on the imidazole ring can be located on either of the two nitrogen atoms.[3] This dynamic process can affect the chemical environment and, consequently, the observed chemical shifts.

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is through the direct bromination of 4-nitroimidazole. The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack and directs the incoming bromine atoms to the C2 and C5 positions.[3]

Materials:

-

4-nitroimidazole

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is prepared in a suitable reactor with vigorous stirring.[1][2]

-

Bromine (106 ml, 2.07 mol) is added slowly and dropwise to the mixture at room temperature (23°C to 25°C). Vigorous foaming may be observed during this addition.[1][2]

-

The reaction mixture is stirred at room temperature for 6 hours.[1]

-

Following the initial stirring period, the mixture is heated to a temperature between 50°C and 55°C and stirring is continued for an additional 4 hours.[1][2]

-

After the reaction is complete, the mixture is cooled in an ice bath to 10°C or lower.[1][2]

-

Water (400 ml) and concentrated hydrochloric acid (80 ml) are sequentially added to the cooled mixture, which is then stirred for 1 hour.[1][2]

-

The collected crystals are first washed on the filter paper with 400 ml of water, followed by two dispersion washes, each with 800 ml of water.[1][2]

-

The final product is air-dried at 50°C for 16 hours to yield a light yellow crystalline solid.[1][2]

IR Spectroscopy Protocol (KBr Pellet Method)

Principle: The KBr pellet technique is a standard method for preparing solid samples for IR spectroscopy. A small amount of the solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet through which the IR beam can pass. KBr is used because it is transparent to IR radiation in the typical analysis range.

Procedure:

-

Sample Preparation: Grind 1-2 mg of the synthesized this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Triturate the sample and KBr together rapidly to ensure a homogenous mixture and to minimize moisture absorption from the atmosphere.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press.

-

Pressing: Apply a force of approximately 8-10 tons for several minutes to compress the powder into a transparent or translucent pellet. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Background Collection: Obtain a background spectrum using a pellet made of pure KBr to correct for atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample pellet. The resulting spectrum should show the characteristic absorption bands against a flat baseline.

References

The Nitroimidazole Saga: From a Soil Bacterium to a Pillar of Antimicrobial Therapy

A Comprehensive Technical Guide on the Discovery and History of Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of nitroimidazole derivatives, from their serendipitous discovery in the mid-20th century to their current status as indispensable antimicrobial agents, is a testament to the power of natural product screening and medicinal chemistry. This technical guide provides an in-depth exploration of the history, discovery, and development of this crucial class of compounds. It details the key scientific milestones, from the initial isolation of azomycin to the synthesis of blockbuster drugs like metronidazole and the recent development of potent agents against multidrug-resistant tuberculosis. This document consolidates quantitative data on their efficacy, outlines seminal experimental protocols, and visually represents their mechanism of action and developmental timeline through detailed diagrams.

The Dawn of the Nitroimidazole Era: The Discovery of Azomycin

The story of nitroimidazoles begins in 1953 with the work of Japanese scientist K. Maeda and his team. They isolated a novel compound with antibacterial activity from the culture of a soil bacterium, Nocardia mesenterica.[1][2] This compound was later identified as 2-nitroimidazole and named azomycin .[1][2][3] Two years later, in 1955, its chemical structure was established by Nakamura.[1] Azomycin demonstrated potent activity against Trichomonas vaginalis, the parasite responsible for the sexually transmitted infection trichomoniasis.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.

Despite numerous attempts, the synthesis of azomycin proved to be a formidable challenge for researchers at the time.[1] It wasn't until 1965 that Beaman and his colleagues successfully devised a two-step synthesis from 2-aminoimidazole.[1]

A Pivotal Shift: The Rise of 5-Nitroimidazoles and Metronidazole

The initial difficulties in synthesizing the naturally occurring 2-nitroimidazole led researchers at Rhône-Poulenc in France to investigate its more accessible synthetic isomers, the 5-nitroimidazoles.[4] This strategic shift proved to be incredibly fruitful. In the mid-1950s, their efforts culminated in the synthesis of metronidazole , a 5-nitroimidazole derivative that exhibited superior activity and a better toxicity profile compared to the natural product, azomycin.[4]

Metronidazole was introduced as a chemotherapeutic agent in Europe in 1960 and in the United States in 1963.[3] It quickly became the gold standard for the treatment of trichomoniasis.[4] Subsequent clinical investigations revealed its remarkable efficacy against a broad spectrum of anaerobic bacteria and other protozoa, including Entamoeba histolytica (the causative agent of amoebic dysentery) and Giardia lamblia.[3][4][5] This expanded spectrum of activity solidified metronidazole's position as a cornerstone of antimicrobial therapy.

Expansion of the Nitroimidazole Armamentarium: Key Derivatives and Their Applications

The success of metronidazole spurred further research and development, leading to the introduction of a range of other 5-nitroimidazole derivatives with improved pharmacokinetic properties. These include:

-

Tinidazole: Introduced later, it offers a longer half-life, allowing for simpler dosing regimens.[3]

-

Ornidazole, Secnidazole, and Nimorazole: These derivatives also found clinical use against various anaerobic and protozoal infections.[2][3][6]

The therapeutic applications of nitroimidazoles also expanded beyond anti-infective agents. Misonidazole , a 2-nitroimidazole derivative, was investigated as a radiosensitizer for the treatment of hypoxic tumors.[1] Another significant 2-nitroimidazole, benznidazole , was developed for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1]

A New Frontier: Combating Multidrug-Resistant Tuberculosis

In more recent times, the nitroimidazole scaffold has been revitalized to address the urgent global health threat of multidrug-resistant tuberculosis (MDR-TB). This has led to the development of a new generation of bicyclic nitroimidazoles. Two landmark drugs in this class are:

-

Delamanid: This compound has demonstrated potent activity against MDR-TB and has been approved for clinical use.[1]

-

Pretomanid: Another crucial addition to the anti-TB arsenal, pretomanid is used in combination regimens for the treatment of highly resistant forms of tuberculosis.[1]

These drugs have a dual mechanism of action, interfering with mycolic acid synthesis and causing respiratory poisoning in Mycobacterium tuberculosis.[1]

Mechanism of Action: The "Molecular Fireworks"

Nitroimidazoles are prodrugs, meaning they require activation within the target organism.[7] Their selective toxicity against anaerobic microorganisms and hypoxic cells is a key feature of their mechanism of action.[3] The process can be summarized as follows:

-

Cellular Uptake: The nitroimidazole compound passively diffuses into the microbial cell.[7]

-

Reductive Activation: Inside the anaerobic or microaerophilic environment of the cell, the nitro group of the drug is reduced by microbial nitroreductases.[7] This reduction process is crucial for the drug's activation.

-

Generation of Reactive Intermediates: The activation process generates highly reactive nitro radical anions and other cytotoxic intermediates.[3][8]

-

DNA Damage: These reactive species interact with and damage the microbial DNA, leading to strand breakage and cell death.[7][8][9] This disruption of DNA is the primary bactericidal and antiprotozoal effect.

This process has been poetically described as "molecular fireworks" due to the cascade of reactive species generated upon activation.[8]

Quantitative Data Summary

| Compound | Class | Year of Discovery/Introduction | Key Therapeutic Applications |

| Azomycin | 2-Nitroimidazole | 1953 (Discovery) | Antibacterial, Antitrichomonal |

| Metronidazole | 5-Nitroimidazole | ~1957 (Synthesis), 1960 (Europe) | Trichomoniasis, Amoebiasis, Giardiasis, Anaerobic bacterial infections |

| Tinidazole | 5-Nitroimidazole | Post-Metronidazole | Similar to Metronidazole, with a longer half-life |

| Benznidazole | 2-Nitroimidazole | ~1970s | Chagas disease |

| Misonidazole | 2-Nitroimidazole | ~1970s | Radiosensitizer (investigational) |

| Delamanid | Bicyclic Nitroimidazole | 2000s | Multidrug-resistant Tuberculosis |

| Pretomanid | Bicyclic Nitroimidazole | 2000s | Multidrug-resistant Tuberculosis |

Key Experimental Protocols

Synthesis of 2-Nitroimidazole (Azomycin) - Method by Beaman et al. (1965)

This protocol describes the first successful synthesis of azomycin.

Materials:

-

2-Aminoimidazole

-

Sodium nitrite

-

Sulfuric acid

-

Nitric acid

-

Sulfuric acid (for nitration)

Procedure:

-

Diazotization: 2-Aminoimidazole is treated with sodium nitrite in the presence of sulfuric acid to form a diazonium salt.

-

Nitration: The resulting diazonium salt is then treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring, yielding 2-nitroimidazole.

Synthesis of 5-Nitroimidazole

This protocol outlines the general method for synthesizing the 5-nitroimidazole scaffold.

Materials:

-

Imidazole

-

Nitric acid

-

Sulfuric acid

Procedure:

-

Nitration: Imidazole is subjected to a nitration reaction using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the imidazole ring, primarily at the 5-position, to yield 5-nitroimidazole.[6]

Visualizing the Nitroimidazole Landscape

Timeline of Key Discoveries in Nitroimidazole Development

Caption: A timeline highlighting the major milestones in the discovery and development of nitroimidazole derivatives.

Mechanism of Action of Nitroimidazoles

Caption: The activation pathway of nitroimidazole prodrugs within an anaerobic microbial cell, leading to DNA damage and cell death.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. The nitroimidazole family of drugs. | Sexually Transmitted Infections [sti.bmj.com]

- 5. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 7. lecturio.com [lecturio.com]

- 8. elearning.unimib.it [elearning.unimib.it]

- 9. researchgate.net [researchgate.net]

The Potent Biological Landscape of Brominated Nitroimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of brominated nitroimidazoles, a class of compounds demonstrating significant potential in antimicrobial, anticancer, and antiparasitic applications. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for advancing research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

Brominated nitroimidazoles exhibit a broad spectrum of biological activities, largely attributed to the synergistic effects of the nitro group and bromine substitution on the imidazole ring. The electron-withdrawing nature of the nitro group is crucial for the mechanism of action, which typically involves reductive activation to generate cytotoxic radical species. Bromination can further enhance the lipophilicity and reactivity of these compounds, potentially leading to improved cellular uptake and target interaction.

Antimicrobial Activity

The antimicrobial potential of brominated nitroimidazoles has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Antimicrobial Activity of Brominated Nitroimidazoles (MIC in µg/mL)

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine | Staphylococcus aureus | >128 | [1] |

| 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine | Escherichia coli | >128 | [1] |

| 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-3-arylthioureas | Various Bacteria | Moderate Activity | [2] |

| 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-arylimino-4-aryl-4-thiazolines | Various Bacteria | Moderate Activity | [2] |

| 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione | Various Bacteria | Moderate Activity |[2] |

Note: "Moderate Activity" indicates that the source material did not provide specific MIC values but reported notable antimicrobial effects.

Anticancer Activity

Several brominated nitroimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anticancer Activity of Brominated Nitroimidazoles (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(2-fluorophenyl)piperazine (5f) | MCF-7 (Breast) | 1.0 | [3] |

| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-methoxyphenyl)piperazine (5k) | MCF-7 (Breast) | 1.0 | [3] |

| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-chlorophenyl)piperazine (5d) | PC3 (Prostate) | 4.0 | [3] |

| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(3-(trifluoromethyl)phenyl)piperazine (5m) | DU145 (Prostate) | 5.0 | [3] |

| Piperazine-tagged imidazole derivative 7 | HepG2 (Liver) | 5.6 ± 0.5 | [1] |

| Piperazine-tagged imidazole derivative 10 | HepG2 (Liver) | 29.6 ± 7.6 | [1] |

| Piperazine-tagged imidazole derivative 7 | MCF-7 (Breast) | 32.1 ± 5.6 | [1] |

| Piperazine-tagged imidazole derivative 10 | MCF-7 (Breast) | 46.2 ± 8.2 | [1] |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~16.7 | [4] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | <30 |[4] |

Antiparasitic Activity

Brominated nitroimidazoles have also shown promise in combating various parasitic infections. The half-maximal effective concentration (EC50) or IC50 values are used to measure their potency against parasites.

Table 3: Antiparasitic Activity of Brominated Nitroimidazoles (EC50/IC50 in µM)

| Compound | Parasite | EC50/IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | 1.47 | [5][6] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | 1.47 | [5][6] |

| 5-Aryl-1-methyl-4-nitroimidazoles (5a-e) | Entamoeba histolytica | 1.72-4.43 | [5][6] |

| 5-Aryl-1-methyl-4-nitroimidazoles (5a-e) | Giardia intestinalis | 1.72-4.43 | [5][6] |

| Nitroimidazole carboxamide derivatives | Giardia lamblia | 0.1–2.5 | [7] |

| Nitroimidazole carboxamide derivatives | Entamoeba histolytica | 1.7–5.1 | [7] |

| Nitroimidazole carboxamide derivatives | Trichomonas vaginalis | 0.6–1.4 |[7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for nitroimidazoles involves the reductive activation of the nitro group to form cytotoxic metabolites.[8][] This process is particularly effective in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors.

The reduction of the nitro group by nitroreductase enzymes, which are abundant in anaerobic organisms, generates a highly reactive nitro radical anion.[] This radical can then interact with and damage critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[8][] In the context of cancer, this selective activation in hypoxic tumor regions makes these compounds promising candidates for targeted therapies.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of brominated nitroimidazoles.

Synthesis of Brominated Nitroimidazoles

General Procedure for the Synthesis of 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazoles: This is a general representation of a synthetic route. Specific reaction conditions (solvents, temperatures, reaction times) may vary depending on the specific starting materials and desired products.

Example Synthesis of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine:

-

Bromination: 1-benzyl-2-methyl-4-nitro-1H-imidazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like dimethylformamide (DMF), often in the presence of a base like potassium carbonate, to yield the 5-bromo derivative.[1]

-

Nucleophilic Substitution: The resulting 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is then reacted with piperazine in a solvent such as isopropanol. The reaction mixture is typically heated to facilitate the nucleophilic displacement of the bromine atom by the piperazine, yielding the final product.[1]

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Compounds: Stock solutions of the brominated nitroimidazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Microplates: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the brominated nitroimidazole derivatives and incubated for a specific period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Conclusion and Future Directions

Brominated nitroimidazoles represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The data presented in this guide highlight their potent antimicrobial, anticancer, and antiparasitic activities. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives with improved efficacy and selectivity.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the imidazole ring and the side chains is crucial to optimize biological activity and reduce potential toxicity.

-

Mechanism of Action Studies: While the general mechanism of nitroimidazole action is understood, further investigation into how bromination specifically influences the reduction potential, radical stability, and target interactions is warranted. Elucidating the precise signaling pathways affected by these compounds in different cell types will be critical for rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetic profiles, and safety.

-

Combination Therapies: Investigating the synergistic effects of brominated nitroimidazoles with existing antimicrobial, anticancer, and antiparasitic drugs could lead to more effective treatment regimens and help combat drug resistance.

This technical guide provides a solid foundation for the continued exploration of brominated nitroimidazoles. Through collaborative and interdisciplinary research, the full therapeutic potential of this exciting class of compounds can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 5. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Brominated 4-Nitroimidazoles

Brominated 4-nitroimidazole derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of novel antimicrobial and antitubercular agents. The strategic placement of bromine atoms on the imidazole ring provides reactive sites for further chemical modifications, such as nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures. For instance, 2,5-dibromo-4-nitro-1H-imidazole is a key precursor in the synthesis of the anti-tuberculosis drug Delamanid. Similarly, 2-bromo-4-nitroimidazole serves as a vital building block for other nitroimidazole-based drugs under development, including Pretomanid and DNDI-VL-2098 for treating leishmaniasis.[1][2] The protocols detailed below describe the synthesis of this compound via direct bromination of 4-nitroimidazole, a foundational process for accessing these important pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the direct dibromination of 4-nitroimidazole using liquid bromine in an aqueous medium.

Materials:

-

4-nitroimidazole

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel equipped with vigorous mechanical stirring, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.

-

Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may be observed during this addition.

-

Stir the reaction mixture at room temperature (23-25°C) for 6 hours.[1]

-

Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[1]

-

Cool the mixture in an ice bath to a temperature of 10°C or lower.

-

Slowly add water and concentrated hydrochloric acid to the cooled mixture while maintaining the temperature below 10°C.

-

Continue stirring for 1 hour, during which time a crystalline product will precipitate.

-

Collect the crystals by filtration.

-

Wash the collected crystals with water on the filter paper, followed by two dispersion washes with water.

-

Dry the crystals at 50°C for 16 hours to obtain the light yellow crystalline product of this compound.[1]

Protocol 2: Synthesis of 2-bromo-4-nitroimidazole (via selective debromination)

This protocol describes the conversion of this compound to 2-bromo-4-nitroimidazole.

Materials:

-

This compound

-

Potassium iodide (KI)

-

Sodium sulfite (Na₂SO₃)

-

Acetic acid

Procedure:

-

Combine this compound, potassium iodide, and sodium sulfite in acetic acid.

-

Heat the reaction mixture to 120°C for 16 hours.[2]

-

Upon completion, the reaction will yield 2-bromo-4-nitroimidazole. Further purification may be required.

Data Presentation

| Parameter | Protocol 1: Synthesis of this compound | Protocol 2: Synthesis of 2-bromo-4-nitroimidazole |

| Starting Material | 4-nitroimidazole | This compound |

| Key Reagents | Bromine, Sodium Bicarbonate | Potassium Iodide, Sodium Sulfite |

| Solvent | Water | Acetic Acid |

| Temperature | Room temperature (6h), then 50-55°C (4h) | 120°C |

| Reaction Time | 10 hours | 16 hours |

| Product | This compound | 2-bromo-4-nitroimidazole |

| Yield | 88.9%[1] | 64%[2] |

| Appearance | Light yellow crystalline product[1] | - |

Visualizations

Caption: Experimental workflow for the synthesis of brominated 4-nitroimidazoles.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-dibromo-4-nitro-1H-imidazole

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 2,5-dibromo-4-nitro-1H-imidazole in Suzuki coupling reactions. This versatile building block offers a pathway to a diverse range of substituted 4-nitroimidazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The 4-nitroimidazole scaffold is a key component in a variety of compounds with established biological activities, including antiparasitic and anti-HIV agents.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other complex molecular architectures.[5][6][7] The bromine atoms at the 2 and 5 positions of this compound serve as reactive sites for such transformations, allowing for the introduction of various aryl and heteroaryl substituents.[8] This functionalization can be performed in a stepwise manner to generate mono- or di-substituted products, offering a route to a wide array of novel chemical entities.

Data Presentation: Typical Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki coupling reactions involving halogenated nitroimidazoles and related heterocyclic compounds, as reported in the literature. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Parameter | Typical Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Other palladium catalysts with appropriate ligands can also be effective.[1][5] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | The choice of base can influence reaction efficiency.[1][5][9] |

| Solvent | Dioxane/H₂O, DMF, Toluene, Water | Solvent choice can affect the solubility of reactants and the reaction rate.[3][5] |

| Boronic Acid | Aryl- and heteroarylboronic acids | 1.1 to 2.5 equivalents are typically used.[5][10] |

| Temperature | 70-100 °C | Temperature can be adjusted to control reaction rate and selectivity.[1][5][9] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Essential to prevent degradation of the palladium catalyst. |

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific applications.[1][3][5]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure for Monosubstitution:

-

In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 10 mL, 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 2-aryl-5-bromo-4-nitro-1H-imidazole.

Procedure for Disubstitution:

To achieve disubstitution, a higher stoichiometry of the arylboronic acid (2.2-2.5 equivalents) and a longer reaction time may be required. The general procedure remains the same, but the purification will aim to isolate the 2,5-diaryl-4-nitro-1H-imidazole.

Visualizations

The following diagrams illustrate the experimental workflow and a potential synthetic pathway for the diversification of the this compound core.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Potential pathways for the diversification of the this compound core.

Applications in Drug Development

Substituted nitroimidazoles have shown promise as therapeutic agents. For instance, various 5-aryl-1-methyl-4-nitroimidazoles have demonstrated antiparasitic activity.[1][2] Additionally, certain 4-nitroimidazole derivatives have been investigated as anti-HIV agents.[3][4][11] The ability to readily synthesize a library of diverse 2,5-disubstituted-4-nitroimidazoles via Suzuki coupling provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group can also be reduced to an amino group, opening up further avenues for chemical modification and the development of new classes of compounds.[8]

References

- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction [znaturforsch.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. This compound | 6154-30-9 | Benchchem [benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,5-dibromo-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dibromo-4-nitro-1H-imidazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring two reactive bromine atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the synthesis of a diverse library of substituted nitroimidazoles. These derivatives are key building blocks for several pharmacologically active agents, including those with antibacterial, antitubercular, and antiprotozoal activities.[1][2]

The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack but significantly facilitates nucleophilic substitution at the bromine-substituted C2 and C5 positions.[1] The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions.

These application notes provide an overview of the reactivity of this compound and detailed protocols for its synthesis and key nucleophilic substitution reactions.

Key Applications in Drug Development

Substituted nitroimidazoles derived from this compound are crucial intermediates in the synthesis of several important therapeutic agents. One of the most notable applications is in the development of drugs for tuberculosis and visceral leishmaniasis.[1] The ability to selectively functionalize the imidazole ring is a critical step in the synthesis of complex nitroimidazole-based drugs. For example, the selective removal of the C5 bromine atom to produce 2-bromo-4-nitro-1H-imidazole is a key step in the synthesis of the anti-tuberculosis drug Delamanid.[3][4]

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 23-25 then 50-55 | 6 then 4 | 88.9 | [3] |

Table 2: Selective Debromination of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Potassium Iodide, Sodium Sulfite | Acetic Acid | 120-125 | 16 | 2-bromo-4-nitro-1H-imidazole | 64 | ACS Publications |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of 4-nitroimidazole to yield this compound.[3][4]

Materials:

-

4-nitroimidazole

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ice

Equipment:

-

Round-bottom flask with vigorous mechanical stirring

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml).

-

Stir the mixture vigorously to ensure good suspension.

-